Home > Products > Screening Compounds P89319 > 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid -

6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Catalog Number: EVT-4044236
CAS Number:
Molecular Formula: C23H22N2O7
Molecular Weight: 438.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a metabolite of furan, a known hepatotoxicant and carcinogen in rodents. [ [] ] This compound is formed through a series of metabolic reactions that begin with the cytochrome P450-catalyzed oxidation of furan to cis-2-butene-1,4-dial (BDA). [ [] ] BDA is highly reactive and can form adducts with various cellular nucleophiles, including glutathione and lysine residues in proteins. [ [, ] ] 6-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid is a downstream metabolite of a BDA-derived cysteine-lysine cross-link, S-[1-(5-amino-5-carboxypentyl)-1H-pyrrol-3-yl]-l-cysteine. [ [] ]

Applications

The primary application of 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, as identified in the provided literature, is its potential use as a biomarker for furan exposure and bioactivation. [ [] ] This metabolite is one of the most abundant furan metabolites detected in the urine of furan-treated rats. [ [] ] Its presence in urine suggests a significant in vivo pathway of furan biotransformation involving the reaction of BDA with cellular cysteine and lysine residues. [ [] ]

(6R,7R)-7-amino-3-((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid (7-ACT)

  • Compound Description: 7-ACT is a β-lactam moiety recognized for its antibacterial properties. It forms a key component of a novel β-lactam derivative studied for its antibacterial activity. []
  • Relevance: While 7-ACT belongs to the β-lactam class and not directly a pyrrolidinone derivative like the main compound, both share a structural similarity in their cyclic amide functionalities. Both compounds incorporate a carbonyl group within their ring systems, contributing to potential biological activity. The study highlights the importance of exploring diverse chemical structures, even those outside the immediate pyrrolidinone class, for potential therapeutic applications. []

[(S)-ethyl 2-((S)-4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutanoat] (NEPA-NCA)

  • Compound Description: NEPA-NCA is a significant component in the synthesis of a novel β-lactam derivative alongside 7-ACT. This derivative demonstrates notable antibacterial activity against various bacterial strains. []
  • Relevance: NEPA-NCA, while not a pyrrolidinone derivative itself, plays a crucial role in synthesizing a compound containing the structurally similar β-lactam moiety, 7-ACT. This connection highlights the relevance of exploring different chemical scaffolds and their combinations in drug discovery. Both NEPA-NCA and the main compound contribute to developing novel antibacterial agents, albeit through different mechanisms and structural classes. []

methyl 4-(3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

  • Compound Description: This compound represents a novel class of stereoselective pyrrolidinone (PYD) positive allosteric modulators, specifically targeting GluN2C-containing NMDA receptors. []
  • Relevance: This compound shares a core pyrrolidinone structure with 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. The presence of similar substituents on the pyrrolidinone ring suggests potential similarities in their chemical properties and biological activities. Notably, both compounds feature a benzoyl group attached to the pyrrolidinone ring, further emphasizing their structural similarity. This shared scaffold highlights the importance of the pyrrolidinone core as a pharmacophore in medicinal chemistry, particularly in targeting neurological pathways. []

cis-2-butene-1,4-dial (BDA)

  • Compound Description: BDA is a reactive α,β-unsaturated dialdehyde formed from the cytochrome P450-catalyzed oxidation of furan. This compound exhibits toxicity by reacting with cellular nucleophiles, including glutathione, amino acids, and DNA. [, , ]
  • Relevance: While BDA itself doesn't share the core structure of 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, it serves as a precursor to a series of pyrrole-containing metabolites that are structurally related. These metabolites arise from BDA's reaction with endogenous molecules like glutathione and lysine. This metabolic pathway highlights the potential for structurally similar compounds to be generated from simpler precursors, expanding the network of related compounds beyond direct structural analogs. [, , ]

N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-l-cysteinylglycine cyclic sulfide

  • Compound Description: This compound is a monoglutathione reaction product of BDA. It is a known urinary metabolite of furan and provides insights into furan metabolism and detoxification pathways. []
  • Relevance: This metabolite, although structurally distinct from 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, contains a pyrrole ring formed from the reaction of BDA with glutathione. This connection suggests a potential metabolic pathway for related compounds involving the formation of similar heterocyclic systems. Understanding the metabolism of BDA and its derivatives can shed light on the potential metabolic fate of similar compounds. []

S-[1-(1,3-dicarboxypropyl)-1H-pyrrol-3-yl]methylthiol

  • Compound Description: This metabolite is a downstream product of the BDA-glutathione reaction, further illustrating the complex metabolic fate of BDA and its role in furan toxicity. []
  • Relevance: Although lacking the core structure of 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, this compound shares the presence of a pyrrole ring, emphasizing the significance of this heterocycle in the metabolism of furan and potentially related compounds. The presence of carboxylic acid groups in both compounds suggests potential similarities in their physicochemical properties, despite their distinct core structures. []
  • Compound Description: This compound is a downstream metabolite of a BDA-derived cysteine-lysine cross-link and is found in the urine of furan-treated rats. [, ]
  • Relevance: This metabolite, while structurally different from 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, highlights a critical aspect of BDA metabolism—its ability to form cross-links with amino acids. This reactivity might extend to similar compounds, leading to the formation of related protein adducts. Understanding such interactions is crucial for assessing the toxicity and potential carcinogenicity of furan-related compounds. [, ]
  • Compound Description: This compound, along with its sulfoxide, represents downstream metabolites of a BDA-derived cysteine-lysine cross-link, further highlighting the intricate metabolic pathways associated with BDA. [, ]
  • Relevance: Despite its distinct structure compared to 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, this metabolite emphasizes the reactivity of BDA towards cysteine residues. This reactivity could be relevant in the context of related compounds, suggesting a potential mechanism for interacting with proteins and potentially influencing their function. The presence of similar functional groups, such as amide and carboxylic acid moieties, further suggests potential commonalities in their chemical behavior, despite the overall structural differences. [, ]
  • Compound Description: This amino acid adduct is a key intermediate in the metabolism of BDA, specifically in the formation of cysteine-lysine cross-links. []
  • Relevance: Although structurally distinct from 6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid, this compound demonstrates BDA's capability to form stable adducts with amino acids, particularly cysteine. This reactivity could be relevant for similar compounds, suggesting their potential to interact with and modify proteins, potentially leading to toxicity. The presence of a carboxylic acid group in both compounds, although in different positions, further suggests potential similarities in their physicochemical properties. []

Properties

Product Name

6-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

IUPAC Name

6-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C23H22N2O7/c26-18(27)9-5-2-6-14-24-20(15-10-12-17(13-11-15)25(31)32)19(22(29)23(24)30)21(28)16-7-3-1-4-8-16/h1,3-4,7-8,10-13,20,28H,2,5-6,9,14H2,(H,26,27)/b21-19+

InChI Key

MHEMLEWNMBLNMN-XUTLUUPISA-N

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)[N+](=O)[O-])/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.